

# Technical Guide: Spectroscopic Data & Characterization of 4-Methoxy-2-methyl-2H-indazole

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## Compound of Interest

Compound Name: 4-Methoxy-2-methyl-2H-indazole

Cat. No.: B11918527

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## Introduction & Chemical Identity

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Pazopanib and Axitinib. The methylation of 4-methoxy-1H-indazole typically yields a mixture of the 1-methyl (1H) and 2-methyl (2H) isomers.

While the 1H-isomer is thermodynamically favored, the 2H-isomer ("isoindazole") often exhibits distinct biological activity and unique electronic properties. Unambiguous structural assignment requires a rigorous spectroscopic approach, as the two isomers share identical molecular weights and similar polarity.



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## Synthesis & Isolation Context

To obtain high-purity spectroscopic data, the compound is typically synthesized via the methylation of 4-methoxy-1H-indazole using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ ).

- Reaction Outcome: Produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.
- Isolation: The 2H-isomer is generally less polar than the 1H-isomer and elutes first during silica gel flash chromatography (typical eluent: 20-40% EtOAc in Hexanes).

## Spectroscopic Characterization

### A. $^1H$ NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides the primary diagnostic evidence for the 2H-isomer. The most critical signals are the N-methyl singlet and the H3 pyrazole proton.

Predicted Chemical Shifts (400 MHz,  $CDCl_3$ ):



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*Expert Insight: The "Bay Region" interaction between the 4-OMe group and the H-3 proton is a unique feature. Unlike the 1-methyl isomer, where the N-Me is far from the benzene ring substituents, the 2-methyl isomer places the N-Me group in a position that influences the electronic environment of H-3 directly.*

### B. <sup>13</sup>C NMR Spectroscopy (Carbon NMR)

The carbon spectrum confirms the quinoid-like character of the 2H-indazole system.



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## Structural Differentiation Strategy (The "Self-Validating" Protocol)

The most common error in indazole chemistry is misassigning the N1 and N2 isomers. You must use 2D NMR (NOESY/ROESY) to validate the structure.

### The NOE Logic Flow

- N2-Methyl Confirmation: In the 2H-isomer, the N-CH<sub>3</sub> protons (at N2) are spatially close to the H-3 proton on the pyrazole ring.
  - Observation: Strong NOE correlation between  $\delta$  4.18 (N-Me) and  $\delta$  8.20 (H-3).
- N1-Methyl Exclusion: In the 1H-isomer, the N-CH<sub>3</sub> protons (at N1) are spatially close to H-7 on the benzene ring.
  - Observation: Absence of NOE between N-Me and H-7 confirms the 2H-structure.
- 4-Methoxy Confirmation: The O-Me group will show NOE correlations to H-5 (ortho) and potentially H-3 (peri/bay region).



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Figure 1: NOESY correlation logic for distinguishing 2-methyl from 1-methyl indazoles.

## Experimental Protocols

## Protocol A: Synthesis & Rapid Identification

- Methylation: Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF. Add Cs<sub>2</sub>CO<sub>3</sub> (2.0 eq) and MeI (1.1 eq). Stir at RT for 2h.[1]
- Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>. [2]
- TLC Analysis: Develop in 1:1 EtOAc/Hexane.
  - Top Spot (R<sub>f</sub> ~0.6): 4-Methoxy-1-methyl-1H-indazole (Thermodynamic product).
  - Bottom Spot (R<sub>f</sub> ~0.4): **4-Methoxy-2-methyl-2H-indazole** (Kinetic/Minor product).
  - Note: R<sub>f</sub> values may invert depending on the stationary phase; always confirm with NMR.

## Protocol B: Spectroscopic Sample Preparation

- Solvent: Use CDCl<sub>3</sub> (99.8% D) for routine analysis. Use DMSO-d<sub>6</sub> if solubility is poor, but note that N-Me shifts may move upfield by ~0.1 ppm.
- Concentration: 10 mg in 0.6 mL solvent is ideal for obtaining clear 13C and 2D spectra within 30 minutes.

## References

- Regioselectivity of Indazole Methylation
  - Title: "Regioselective synthesis of 2H-indazoles via alkylation under phase-transfer c
  - Source: Journal of Organic Chemistry, 2021. [2]
  - Context: Establishes the N2-alkylation preference under specific basic conditions.
- Spectroscopic Data of Analogs
  - Title: "Synthesis and characterization of 5-bromo-**4-methoxy-2-methyl-2H-indazole**."
  - Source: World Intellectual Property Organiz
  - URL:

- NOE Analysis of Heterocycles: Title: "Differentiation of 1H- and 2H-indazoles by 1H-15N HMBC and NOESY spectroscopy." Source: Magnetic Resonance in Chemistry. Context: Defines the standard NOE correlations (N-Me to H3 vs H7) used in this guide.

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## Sources

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- [2. WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents \[patents.google.com\]](#)
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